molecular formula C16H19NO5 B2356431 methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477890-07-6

methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B2356431
CAS RN: 477890-07-6
M. Wt: 305.33
InChI Key: AJHDGNDSWNVPMP-UHFFFAOYSA-N
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Description

“Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The various substituents mentioned in the name (3,4-dimethoxybenzyl, 2-methyl, 5-oxo, and 3-carboxylate) are attached to this ring .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Steroid Analogs : Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, closely related to the specified compound, have been used in the synthesis of 13-azagonanes and other complex structures, indicating potential applications in steroid analog synthesis (Bannikova et al., 2008).

  • Development of Spiroheterocycles : These compounds interact with 3-(arylamino)-1H-inden-1-ones, leading to the formation of 1,1'-diaryl-3'-cinnamoyl-4'-hydroxy-1H-spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole]-2,4,5'(1'H)-triones, highlighting their role in spiroheterocyclization (Silaichev et al., 2012).

  • X-ray Diffraction for Structural Elucidation : The structure of products obtained from reactions involving methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates has been proven using X-ray diffraction, demonstrating the importance of these compounds in crystallography and structural chemistry (Bannikova et al., 2004).

Novel Compound Formation

  • Triazafulvalene Derivatives : These compounds have been used in the synthesis of new triazafulvalene systems, indicating their potential in developing novel organic materials (Uršič et al., 2010).

  • Pyrazole and Pyrazolooxazine Synthesis : They have been used in the synthesis of pyrazole derivatives, showcasing their utility in creating new heterocyclic compounds (Dubovtsev et al., 2016).

  • Nucleophilic Addition Reactions : These compounds are involved in nucleophilic addition reactions to form structurally complex heterocycles, further emphasizing their role in synthetic organic chemistry (Denislamova et al., 2008).

Applications in Photoreactions

  • Photochemical Decompositions : These compounds undergo photodecomposition to form novel chemical structures, indicating potential applications in photochemistry and light-induced reactions (Ghaffari-Tabrizi et al., 1984).

Antimicrobial Applications

  • Antimicrobial Agent Synthesis : A study on the synthesis of certain derivatives of these compounds shows their potential as antimicrobial agents, suggesting their application in pharmaceuticals and medicine (Hublikar et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) . This transporter plays a crucial role in the enterohepatic circulation of bile acids, a process critical for dietary fat absorption and cholesterol homeostasis .

Mode of Action

The compound acts as an inhibitor of the ASBT/SLC10A2 transporter . It binds to the transporter, preventing the reabsorption of bile acids from the ileum, which leads to a decrease in the return of bile acids to the liver .

Biochemical Pathways

The inhibition of the ASBT/SLC10A2 transporter disrupts the enterohepatic circulation of bile acids. This disruption leads to a compensatory increase in the conversion of cholesterol to bile acids in the liver, resulting in a decrease in serum cholesterol levels .

Pharmacokinetics

It is known that the compound undergoes glucuronidation, a process that converts it into a more potent inhibitor of the asbt/slc10a2 transporter . This glucuronidation process is critical for the hypocholesterolemic action of the compound .

Result of Action

The inhibition of the ASBT/SLC10A2 transporter by this compound leads to a reduction in serum cholesterol levels, particularly non-high-density lipoprotein cholesterol . This makes it a potential therapeutic agent for the treatment of hypercholesterolemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the binding of the compound to the ASBT/SLC10A2 transporter. Additionally, factors that affect the glucuronidation process, such as the activity of UDP glucuronosyltransferase-1 isoforms, can also influence the action of the compound .

properties

IUPAC Name

methyl 1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-10-12(16(19)22-4)8-15(18)17(10)9-11-5-6-13(20-2)14(7-11)21-3/h5-7H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHDGNDSWNVPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CC2=CC(=C(C=C2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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